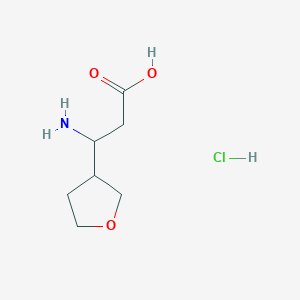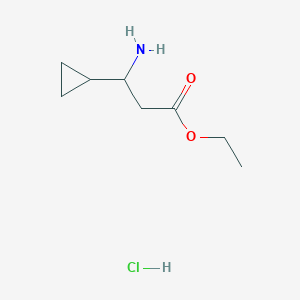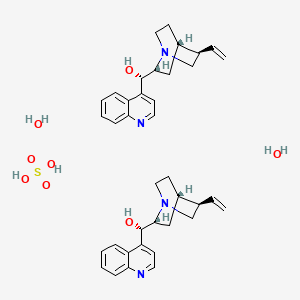
Cinchonine sulfate dihydrate
Übersicht
Beschreibung
Cinchonine sulfate dihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It belongs to the class of quinoline alkaloids, which also includes quinine, quinidine, and cinchonidine. These compounds have been historically significant due to their medicinal properties, particularly in the treatment of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinchonine sulfate dihydrate can be synthesized through the extraction of cinchonine from Cinchona bark, followed by its conversion to the sulfate salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid. The isolated cinchonine is then reacted with sulfuric acid to form cinchonine sulfate, which is subsequently crystallized to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cinchona bark. The bark is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting solution is processed to isolate cinchonine. The isolated cinchonine is converted to its sulfate salt through reaction with sulfuric acid, and the product is crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cinchonine sulfate dihydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert cinchonine to its corresponding dihydro derivatives.
Substitution: Cinchonine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Mild acids like acetic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinotoxine
Reduction: Dihydrocinchonine derivatives
Substitution: Various substituted cinchonine derivatives
Wissenschaftliche Forschungsanwendungen
Cinchonine sulfate dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cinchonine sulfate dihydrate involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, cinchonine is believed to inhibit the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes, thereby preventing the formation of hemozoin . This action disrupts the life cycle of the malaria parasite, leading to its death.
Vergleich Mit ähnlichen Verbindungen
Cinchonine sulfate dihydrate is similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent with a well-established mechanism of action.
Quinidine: Used as an antiarrhythmic agent with a different stereochemistry compared to cinchonine.
Cinchonidine: Similar to cinchonine but with different stereochemical properties and slightly different biological activities.
These compounds share a common quinoline structure but differ in their stereochemistry and specific biological activities, making each unique in its applications and effects.
Eigenschaften
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYGFYEGUEAQG-KKDFKURBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-17-7 | |
| Record name | Cinchonine sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINCHONINE SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V7A43GW58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


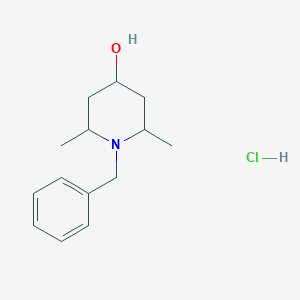
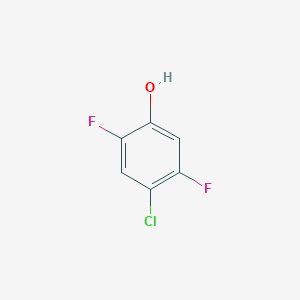
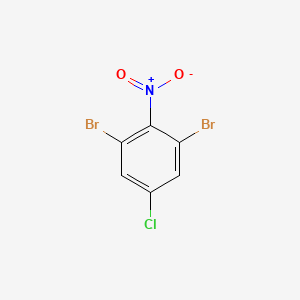
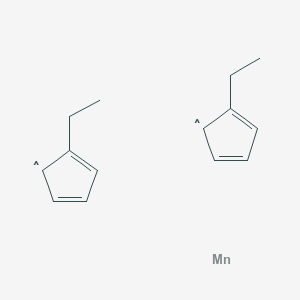
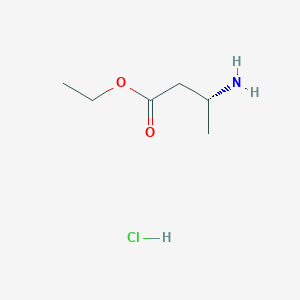
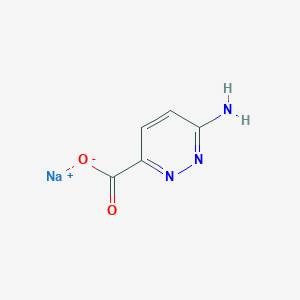
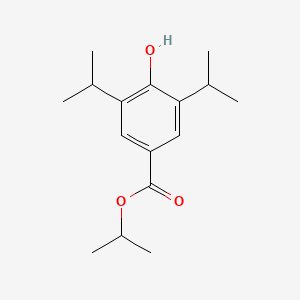
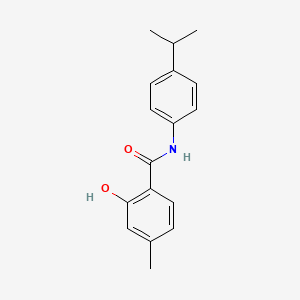
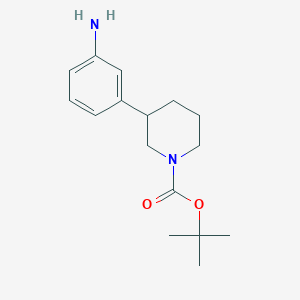
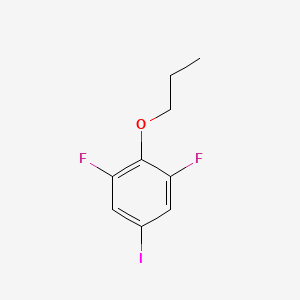
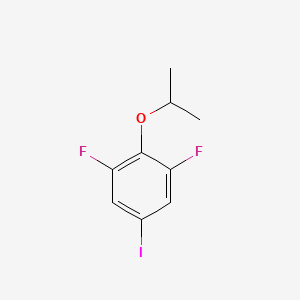
![Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B6353952.png)
